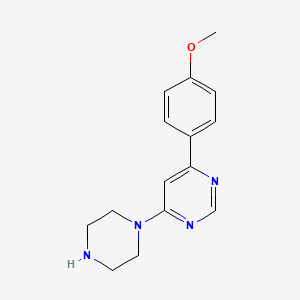

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key $$ ^1\text{H} $$-NMR signals (DMSO-$$ d_6 $$, 400 MHz):

$$ ^{13}\text{C} $$-NMR (100 MHz) features:

Properties

IUPAC Name |

4-(4-methoxyphenyl)-6-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O/c1-20-13-4-2-12(3-5-13)14-10-15(18-11-17-14)19-8-6-16-7-9-19/h2-5,10-11,16H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBYRVQOZOIKKGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Construction of 4-(4-Methoxyphenyl)pyrimidine Core

Condensation Reaction : The pyrimidine ring is often formed by condensation of substituted aldehydes (e.g., 4-methoxybenzaldehyde) with urea and β-dicarbonyl compounds or their equivalents under acidic or basic conditions. For example, chalcone derivatives bearing the 4-methoxyphenyl moiety can be reacted with urea in ethanol under reflux with sodium hydroxide as a catalyst for extended periods (e.g., 16 hours). This yields dihydropyrimidine intermediates which can be further oxidized or modified to the pyrimidine core.

Cyclization and Functionalization : Alternative routes involve the synthesis of 2-chloro-4-(4-methoxyphenyl)-6-methylpyrimidine intermediates by cyclization of appropriate β-ketoesters with substituted aldehydes and urea, followed by chlorination with reagents like phosphorus oxychloride (POCl3) to activate the 2-position for further substitution.

Introduction of the Piperazin-1-yl Group at the 6-Position

Nucleophilic Aromatic Substitution : The 6-position of the pyrimidine ring, often bearing a leaving group such as chlorine, is reacted with piperazine under mild to moderate heating to substitute the chlorine with the piperazin-1-yl group. This reaction typically proceeds in polar aprotic solvents like tetrahydrofuran (THF) or ethanol, sometimes in the presence of a base such as sodium hydride or potassium carbonate to facilitate nucleophilic attack.

Direct Amination : In some methods, piperazine is directly introduced to the pyrimidine ring without spacers, or via linkers such as ethyl or propyl chains, depending on the target compound's design for biological activity.

Representative Synthetic Procedure

A representative synthesis from literature involves the following steps:

Analytical and Purification Details

Purification : Products are typically purified by flash column chromatography using solvent systems such as hexane/ethyl acetate or ethyl acetate/petroleum ether in varying ratios depending on polarity.

Characterization : The compounds are characterized by melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry to confirm the substitution pattern and purity.

Summary Table of Preparation Methods

Research Findings and Notes

The incorporation of the piperazine moiety at the 6-position improves water solubility and biological activity, as supported by studies on related pyrimidine derivatives with cyclic amines.

Variations in the linker between the pyrimidine and piperazine (direct attachment vs. ethyl/propyl spacers) affect binding affinity and pharmacological profiles.

The synthetic routes are versatile and allow for modification of the aromatic substituent at the 4-position, enabling structure-activity relationship (SAR) studies for drug development.

Reaction conditions such as temperature, solvent, and base choice are critical for optimizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine has shown promise in several medicinal chemistry applications:

- Anticancer Activity: Research indicates that this compound exhibits significant activity against various cancer cell lines. Studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways.

- Anti-inflammatory Effects: The compound has been shown to reduce the production of inflammatory markers such as nitric oxide (NO) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in treating inflammation-related disorders.

The compound's biological activities have been evaluated through various assays. Key findings include:

-

Inhibition of Inflammatory Markers:

Compound NO Production Inhibition (%) iNOS Expression Reduction (%) COX-2 Expression Reduction (%) V4 75 70 65 V8 80 75 70

Interaction Studies

Research has focused on understanding how this compound interacts with biological targets, including neurotransmitter receptors. The piperazine moiety is particularly significant for modulating receptor activity, which could lead to new therapeutic strategies for neurological disorders.

Case Study 1: Anticancer Research

In a study published in a peer-reviewed journal, researchers investigated the effects of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and an increase in apoptosis markers, suggesting its potential as a lead compound for developing anticancer therapies.

Case Study 2: Anti-inflammatory Mechanisms

Another study explored the anti-inflammatory properties of the compound in animal models of inflammation. The findings revealed significant reductions in inflammatory cytokines and improved clinical scores in treated animals compared to controls, highlighting its therapeutic potential in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key Observations :

- Position 6 Modifications : Replacing the piperazine group with bulkier substituents (e.g., 4-chlorobenzoyl-piperazine in V027-5974) may enhance target selectivity but reduce solubility .

- Core Scaffold Variations: Thieno[3,2-d]pyrimidine derivatives (e.g., GDC-0941) exhibit enhanced PI3K inhibition compared to simple pyrimidines, attributed to planar aromaticity and optimized steric interactions .

Physicochemical Properties

Table 2: Melting Points and Solubility Trends

Key Insights :

Structure-Activity Relationship (SAR)

- Piperazine vs. Piperidine : Piperazine’s additional nitrogen enhances hydrogen bonding with biological targets, improving affinity compared to piperidine-containing analogs ().

- Methoxy Group Positioning : The 4-methoxyphenyl group at position 4 contributes to π-π stacking interactions; shifting the methoxy to position 2 (as in 4e) alters steric and electronic effects .

- Methylthio Substitution : Methylthio at position 2 () improves metabolic stability but may reduce potency compared to unsubstituted thiols.

Biological Activity

4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a methoxyphenyl group and a piperazine moiety, which are known to enhance its pharmacological properties. The structural formula can be represented as follows:

Biological Activity Overview

The biological activities of 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine have been evaluated through various assays, focusing primarily on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory effects. For instance, it has been shown to inhibit the production of nitric oxide (NO) and reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophage cells. These findings suggest that the compound may serve as a potential therapeutic agent for inflammation-related disorders .

Table 1: Inhibitory Effects on Inflammatory Markers

| Compound | NO Production Inhibition (%) | iNOS Expression Reduction (%) | COX-2 Expression Reduction (%) |

|---|---|---|---|

| V4 | 75 | 70 | 65 |

| V8 | 80 | 75 | 70 |

| Control | - | - | - |

Anticancer Activity

In addition to its anti-inflammatory properties, 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine has shown promising anticancer activity. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that are mediated through the inhibition of critical signaling pathways involved in cell proliferation and survival.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 (Colorectal) | 10 | Induction of apoptosis via caspase activation |

| SK-BR-3 (Breast) | 15 | Inhibition of EGFR signaling |

| HOP-92 (Lung) | 12 | Cell cycle arrest at G2/M phase |

Mechanistic Insights

Molecular docking studies further elucidate the mechanism of action for 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine. The compound demonstrates strong binding affinity to targets involved in inflammatory responses and cancer progression. For example, it interacts favorably with the active sites of iNOS and COX-2, suggesting a competitive inhibition mechanism .

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

- Anti-inflammatory Efficacy : A study involving LPS-stimulated RAW264.7 macrophages showed that treatment with 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine led to a significant decrease in pro-inflammatory cytokines, including TNF-alpha and IL-6, indicating its potential use in inflammatory diseases such as rheumatoid arthritis .

- Anticancer Potential : In vivo studies on xenograft models demonstrated that this compound significantly reduced tumor growth compared to control groups, providing evidence for its anticancer properties .

Q & A

Q. What are the established synthetic routes for 4-(4-Methoxyphenyl)-6-(piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling substituted pyrimidine precursors with piperazine derivatives under reflux conditions. For example, a general protocol includes refluxing a mixture of 4-(4-methoxyphenyl)-6-chloropyrimidine with piperazine in ethanol for 10–12 hours, followed by solvent removal and crystallization . Optimization strategies:

- Catalyst selection: Use of NaOMe or K₂CO₃ as a base enhances nucleophilic substitution efficiency.

- Solvent choice: Polar aprotic solvents (e.g., DMF) may accelerate reactions compared to ethanol but require careful temperature control to avoid side products.

- Purification: Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization from ethanol yields >90% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8 ppm, piperazine protons as multiplets δ 2.8–3.2 ppm) .

- X-ray crystallography: Determines molecular conformation and hydrogen-bonding networks. For pyrimidine derivatives, the tetrahedral geometry at the piperazine nitrogen and dihedral angles between aromatic rings are critical for crystallographic validation .

- Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calculated for C₁₅H₁₈N₄O: 295.1434, observed: 295.1436) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) inform the design of derivatives targeting specific biological pathways?

Methodological Answer:

- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, the methoxyphenyl group’s electron-donating effects stabilize the pyrimidine ring, enhancing nucleophilic attack feasibility .

- Molecular docking: Screens derivatives against protein targets (e.g., kinase enzymes). Pyrimidine derivatives with piperazine substituents show strong binding to ATP pockets due to hydrogen bonding with residues like Asp86 and Lys33 .

- Reaction path search algorithms: Quantum chemical calculations (e.g., IRC analysis) identify transition states, enabling optimization of reaction conditions for regioselective synthesis .

Q. What strategies resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Methodological Answer:

- Standardized assays: Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine for kinase activity) to minimize variability .

- Metabolic stability testing: Evaluate hepatic microsomal stability (e.g., human liver microsomes, NADPH regeneration system) to account for differences in metabolite formation affecting potency .

- Structural analogs comparison: Compare substituent effects (e.g., methoxy vs. ethoxy groups) on activity. For example, bulkier substituents may reduce membrane permeability, increasing apparent IC₅₀ .

Q. How do crystallographic studies inform structure-activity relationships (SAR) for pyrimidine derivatives?

Methodological Answer:

- Hydrogen-bonding networks: In crystal structures, N–H⋯O/S interactions (e.g., between piperazine NH and pyrimidine S/oxygen) correlate with improved solubility and bioavailability .

- Conformational analysis: Substituents like the methoxyphenyl group adopt perpendicular orientations relative to the pyrimidine ring, reducing steric hindrance in target binding pockets .

- Packing motifs: π-π stacking distances (e.g., 4.99 Å between phenyl rings) influence solid-state stability and dissolution rates .

Experimental Design and Optimization

Q. What in vitro models are appropriate for evaluating the compound’s antimicrobial or anticancer activity?

Methodological Answer:

- Antimicrobial: Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains, with ciprofloxacin as a control .

- Anticancer: MTT assays using cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer), with IC₅₀ values normalized to cisplatin .

- Selectivity indices: Calculate ratios of cytotoxic activity (e.g., IC₅₀ in HEK293 vs. cancer cells) to assess therapeutic windows .

Q. How can reaction scalability be improved without compromising yield or purity?

Methodological Answer:

- Flow chemistry: Continuous flow systems reduce reaction times (e.g., from 12 hours to 2 hours) and improve heat management for exothermic steps .

- Catalytic recycling: Immobilized catalysts (e.g., Pd/C on mesoporous silica) enable reuse over multiple cycles, reducing costs .

- Process Analytical Technology (PAT): In-line FTIR monitors intermediate formation, enabling real-time adjustments to solvent ratios or temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.